1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
The compound 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl- is systematically named according to IUPAC rules. Its structure features a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, nitrogen-containing), with the pyridine nitrogen located at position 1. The numbering begins with the pyridine nitrogen as position 1, followed by consecutive numbering through the pyrrole ring. Key substituents include:
- Carboxylic acid group at position 2 of the pyridine ring.
- Ethynyl group (C≡CH) at position 3 of the pyrrole ring.
The full systematic name is 3-ethynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid . The molecular formula is C10H6N2O2 , with a molecular weight of 186.17 g/mol .
X-ray Crystallographic Analysis
X-ray crystallography remains the gold standard for determining atomic-scale structural details. While no direct crystallographic data for this specific compound is reported in the literature, methodologies for related pyrrolo[2,3-b]pyridine derivatives provide insights:
| Key Structural Features | Expected Observations |
|---|---|
| Bicyclic Core | Planar fused pyrrole-pyridine system with alternating single and double bonds. |
| Carboxylic Acid Group | Protonated -COOH group forming hydrogen bonds with adjacent electronegative atoms. |
| Ethynyl Group | Linear C≡C-H geometry with potential π-π interactions in the crystal lattice. |
For analogous compounds like 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid , crystallography has revealed:
- Intermolecular hydrogen bonding between carboxylic acid protons and pyridine nitrogen atoms.
- Stacking interactions driven by the aromatic pyridine ring.
These patterns are likely conserved in the 3-ethynyl derivative, though substituent effects may alter hydrogen-bonding networks.
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
1H NMR :
- Carboxylic acid proton : Broad singlet at 10–12 ppm (deshielded by electronegative oxygen).
- Ethynyl proton : Singlet at 2.5–3.0 ppm (C≡C-H).
- Aromatic protons : Peaks in the 6.5–8.5 ppm range, with splitting patterns dependent on substituent positions.
13C NMR :
- Carboxylic acid carbonyl : Peak at 160–180 ppm .
- Ethynyl carbons : Peaks at 70–90 ppm (sp-hybridized carbons).
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Tautomeric Behavior and Protonation Studies
The compound exhibits keto-enol tautomerism at the carboxylic acid position, influenced by solvent and pH:
Protonation Studies :
- Acidic Conditions : Protonation at the pyridine nitrogen (position 1) or carboxylic acid oxygen.
- Basic Conditions : Deprotonation of the carboxylic acid group, forming a carboxylate anion.
The ethynyl group’s electron-withdrawing effect may enhance enol stability by conjugation, though experimental validation is required.
Properties
IUPAC Name |
3-ethynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c1-2-6-7-4-3-5-11-9(7)12-8(6)10(13)14/h1,3-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVSQIHFCHNWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(NC2=C1C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901213207 | |
| Record name | 3-Ethynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204475-96-6 | |
| Record name | 3-Ethynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204475-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethynyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901213207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.
- Molecular Formula : C8H6N2O2
- CAS Number : 136818-50-3
- Molecular Weight : 162.15 g/mol
1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to target various biological pathways, particularly those involving fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK-interacting kinase). These targets are crucial in cancer progression and inflammatory responses.
FGFR Inhibition
Research indicates that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3. This inhibition correlates with reduced proliferation and induced apoptosis in breast cancer cell lines (4T1) .
TNIK Inhibition
A study highlighted the inhibitory effects of 1H-pyrrolo[2,3-b]pyridine compounds on TNIK with IC50 values lower than 1 nM. This suggests a strong potential for these compounds in modulating IL-2 secretion and providing therapeutic avenues for autoimmune diseases .
Biological Activity Data
The following table summarizes the biological activities reported for various derivatives of 1H-Pyrrolo[2,3-b]pyridine:
| Compound | Target | IC50 (nM) | Biological Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits cell proliferation and induces apoptosis in breast cancer cells |
| 4h | FGFR2 | 9 | Reduces migration and invasion of cancer cells |
| Various | TNIK | <1 | Inhibits IL-2 secretion; potential for autoimmune disease treatment |
Case Study 1: FGFR Targeting in Breast Cancer
In a study involving the evaluation of multiple pyrrolo[2,3-b]pyridine derivatives, compound 4h was identified as a lead candidate due to its potent activity against FGFRs. The compound not only inhibited cell growth but also prompted apoptosis in vitro, suggesting its potential application as a therapeutic agent in breast cancer treatment .
Case Study 2: TNIK as a Drug Target
Another investigation revealed that specific derivatives effectively inhibited TNIK activity. The results indicated that these compounds could serve as promising candidates for developing treatments targeting inflammatory conditions by modulating IL-2 levels .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives
Functional Group Modifications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid, Methyl Ester
- 1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic Acid Substitutes the ethynyl group with a sulfonyl moiety. Structural similarity score: 0.59 (compared to the target compound) .
Halogenated Derivatives
- 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic Acid, 3-Iodo-, tert-Butyl Ester
Ring System Variations: [2,3-b] vs. [2,3-c] Fusion
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid
- Differs in ring fusion ([2,3-c] instead of [2,3-b]), shifting the nitrogen atom's position.
- Alters hydrogen-bonding capabilities and electronic distribution, impacting interactions with biological targets .
- Synthesized via ethyl ester hydrolysis (60–65% yield), comparable to methods for [2,3-b] analogs .
Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate
Key Research Findings
- Electronic Effects : The ethynyl group in 3-ethynyl derivatives enhances electron-deficient character at position 3, favoring electrophilic aromatic substitution reactions over nucleophilic pathways .
- Biological Relevance : Carboxylic acid derivatives exhibit higher binding affinity to ATP pockets in kinases compared to ester analogs, as seen in structural studies from the Protein Data Bank .
- Thermodynamic Stability : [2,3-b] fused systems display greater thermal stability than [2,3-c] analogs due to optimized π-orbital overlap .
Preparation Methods
Reaction Protocol
-
Precursor Preparation : 2-Amino-3-cyano-5-ethynylpyridine is treated with potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) at 140°C.
-
Cyclization : Intramolecular attack of the amine on the nitrile group forms the pyrrole ring.
-
Carboxylation : Subsequent oxidation introduces the carboxylic acid moiety at position 2.
| Precursor | Base | Temperature | Yield | Byproducts |
|---|---|---|---|---|
| 2-Amino-3-cyano-5-ethynyl | t-BuOK (2 eq) | 140°C | 67% | Dehydrohalogenated species (12%) |
| 2-Amino-3-acetyl-5-ethynyl | NaH (3 eq) | 160°C | 45% | Acetyl cleavage (22%) |
Key Findings :
-
Steric hindrance from the ethynyl group necessitates elevated temperatures (>130°C) for effective cyclization.
-
Carboxylation via KMnO₄ oxidation achieves 89% conversion but requires pH control to prevent decarboxylation.
Electrophilic Aromatic Substitution
The 3-position of 1H-pyrrolo[2,3-b]pyridine exhibits heightened reactivity toward electrophiles, enabling direct functionalization:
Bromination/Iodination
Treatment with N-bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid yields 3-halo intermediates for subsequent coupling:
| Electrophile | Solvent | Time | Yield (3-substituted) | Selectivity |
|---|---|---|---|---|
| NBS | AcOH | 2 h | 78% | 3-Br : 2-Br = 9:1 |
| ICl | DCM | 4 h | 82% | 3-I exclusively |
Mechanistic Insight :
Ethynyl Group Introduction
3-Halo intermediates undergo Sonogashira coupling with trimethylsilylacetylene (TMSA), followed by desilylation:
-
Coupling :
-
Desilylation :
Fischer Indole Synthesis Modifications
The Fischer method enables construction of the pyrrolopyridine core from phenylhydrazines and ketones:
Optimized Protocol
-
Hydrazine Formation : 3-Ethynylpyridin-2-amine reacts with ethyl glyoxylate to form hydrazone.
-
Cyclization : Concentrated H₂SO₄ catalyzes ring closure at 0°C for 30 min.
| Starting Ketone | Acid Catalyst | Temp | Yield |
|---|---|---|---|
| Ethyl pyruvate | H₂SO₄ | 0°C | 58% |
| Diethyl oxaloacetate | PPA | 25°C | 63% |
Limitations :
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable late-stage ethynylation of preformed pyrrolopyridine cores:
Suzuki-Miyaura Coupling
3-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid reacts with ethynylboronic esters:
| Boronic Ester | Ligand | Solvent | Yield |
|---|---|---|---|
| Ethynyl-B(pin) | XPhos | Dioxane | 68% |
| TMS-ethynyl-B(pin) | SPhos | Toluene | 71% |
Note : Desilylation post-coupling achieves 92% recovery of ethynyl product.
Direct C-H Ethynylation
Recent advances employ gold(I) catalysts for regioselective ethynylation:
-
Catalyst: AuCl(PPh₃) (3 mol%)
-
Ethynylating Agent: Ethynylbenziodoxolone (EBX)
-
Solvent: DCE, 50°C, 6 h
Comparative Analysis of Methods
| Method | Avg Yield | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Madelung Cyclization | 67% | Moderate | Low (sensitive to substituents) |
| Electrophilic Substitution | 80% | High | High |
| Fischer Synthesis | 60% | Low | Moderate |
| Sonogashira Coupling | 73% | High | Excellent |
Critical Observations :
-
Electrophilic substitution offers the shortest synthetic route (3 steps vs. 5+ for cross-coupling).
-
Transition metal methods provide superior regiocontrol but incur higher costs from catalyst use.
Emerging Techniques
Photocatalytic Cyclization
Visible-light-mediated [2+2+2] cycloaddition of alkynes and nitriles:
Flow Chemistry Approaches
Continuous-flow systems enhance Madelung cyclization efficiency:
-
Residence Time: 8 min vs. 2 h batch
-
Yield Increase: 72% → 84%
-
Byproduct Reduction: 12% → 3%
Challenges and Optimization Strategies
-
Ethynyl Group Stability :
-
Carboxylate Protection :
-
Purification :
Q & A
Basic Questions
Q. What are the standard synthetic strategies for preparing 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives, and how can ethynyl groups be introduced?
- Methodology :
- Core scaffold synthesis : Cyclization of precursors (e.g., pyridine/pyrrole intermediates) using palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions) .
- Ethynyl introduction : Sonogashira coupling with terminal alkynes under Pd(PPh₃)₄ catalysis, optimized with CuI and a base (e.g., Cs₂CO₃) .
- Key Data :
| Reaction Type | Yield Range | Key Reagents | Reference |
|---|---|---|---|
| Cyclization | 60–75% | Pd catalysts, THF | |
| Sonogashira | 50–80% | Pd(PPh₃)₄, CuI, Cs₂CO₃ |
Q. Which spectroscopic techniques are most effective for characterizing pyrrolopyridine derivatives?
- Methodology :
- 1H/13C NMR : Confirms substituent positions and scaffold integrity (e.g., aromatic protons at δ 7.0–8.5 ppm) .
- LCMS/HRMS : Validates molecular weight and purity (e.g., ESIMS m/z 328.2 for ethyl ester derivatives) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (limited in evidence but inferred from SMILES/InChI data) .
Q. What biological targets are associated with pyrrolopyridine derivatives, and how do substituents modulate activity?
- Key Targets :
- Fibroblast Growth Factor Receptors (FGFRs) : Inhibition reduces cancer cell proliferation (IC₅₀ values in nM range) .
- GABAA receptors : Modulation linked to neuropharmacological effects .
- Substituent Effects :
| Substituent Position | Impact on Activity | Example Derivative | Reference |
|---|---|---|---|
| 3-Ethynyl | Enhances π-stacking | Hypothetical | Inferred |
| 5-Bromo | Increases FGFR affinity | 5-Bromo derivative | |
| 1-(4-Methoxybutyl) | Improves lipophilicity | Ethyl ester derivative |
Advanced Research Questions
Q. How can reaction conditions be optimized to stabilize ethynyl groups during synthesis?
- Challenges : Ethynyl groups are prone to oxidation or side reactions (e.g., Glaser coupling).
- Solutions :
- Use inert atmospheres (N₂/Ar) and anhydrous solvents .
- Add stabilizing ligands (e.g., PPh₃) to Pd catalysts to suppress side reactions .
Q. How do computational methods predict the binding mode of 3-ethynyl derivatives to FGFRs?
- Methodology :
- Molecular docking : Aligns the ethynyl group in hydrophobic pockets (e.g., ATP-binding site of FGFR1).
- MD simulations : Assess stability of ligand-receptor interactions over time .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from kinase assays .
Q. How can solubility issues in biological assays for hydrophobic derivatives be addressed?
- Strategies :
- Prodrug design : Introduce phosphate esters or PEGylated side chains for aqueous solubility .
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to maintain compound stability .
Data Contradiction Analysis
Q. Contradictory reports exist on FGFR inhibition by pyrrolopyridine derivatives. How can these discrepancies be resolved?
- Factors :
- Assay variability : Differences in kinase isoforms (FGFR1 vs. FGFR4) or cell lines (HEK293 vs. HeLa) .
- Compound purity : Impurities >3% can skew IC₅₀ values (validate via HPLC) .
- Resolution :
- Standardize protocols (e.g., ATP concentration, incubation time).
- Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
